molecular formula C25H23ClN4O B11546711 3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one

3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one

Cat. No.: B11546711
M. Wt: 430.9 g/mol
InChI Key: WZUMMPSFQUZBGL-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]azolin-2-one core structure, which is functionalized with a 3-chlorophenyl group and a 4-phenylpiperazinylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]azolin-2-one core: This step involves the cyclization of an appropriate precursor, such as an o-aminobenzamide, under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is reacted with the benzo[d]azolin-2-one core.

    Attachment of the 4-phenylpiperazinylmethyl group: This step involves the nucleophilic substitution reaction of a piperazine derivative with a suitable leaving group on the benzo[d]azolin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)azamethylene]-1-[(4-methylpiperazinyl)methyl]benzo[d]azolin-2-one
  • 3-[(3-Bromophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one
  • 3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]thiazolin-2-one

Uniqueness

The uniqueness of 3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23ClN4O

Molecular Weight

430.9 g/mol

IUPAC Name

3-(3-chlorophenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C25H23ClN4O/c26-19-7-6-8-20(17-19)27-24-22-11-4-5-12-23(22)30(25(24)31)18-28-13-15-29(16-14-28)21-9-2-1-3-10-21/h1-12,17H,13-16,18H2

InChI Key

WZUMMPSFQUZBGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O)C5=CC=CC=C5

Origin of Product

United States

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